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Executive Summary
The field of drug delivery is continuously seeking innovative solutions to overcome the

limitations of existing technologies. Polyethylene glycol (PEG) has long been the gold standard

for creating "stealth" nanoparticles that can evade the immune system and prolong circulation

times. However, the immunogenicity of PEG and the "accelerated blood clearance (ABC)"

phenomenon have necessitated the development of viable alternatives. This whitepaper

provides a comprehensive technical overview of N-octadecyl-pSar25, a polysarcosine-based

lipid, as a leading next-generation alternative to PEGylated lipids in drug delivery systems,

particularly for lipid nanoparticles (LNPs) carrying nucleic acid payloads like mRNA.

Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine, offers a compelling

combination of biocompatibility, non-immunogenicity, and enhanced therapeutic efficacy.[1][2]

[3][4] This guide details the synthesis of N-octadecyl-pSar25, formulation of pSar-LNPs,

comparative performance data against PEG-LNPs, and detailed experimental protocols for key

characterization and evaluation assays.

Introduction: The Need for a PEG Alternative
PEGylation has been a cornerstone of nanomedicine, improving the pharmacokinetic profiles of

numerous therapeutic agents.[2] By forming a hydrophilic shield, PEG reduces opsonization

and clearance by the mononuclear phagocyte system (MPS). However, repeated

administration of PEGylated formulations can lead to the production of anti-PEG antibodies,
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resulting in rapid clearance of subsequent doses and potential hypersensitivity reactions. This

has prompted a search for non-immunogenic polymers that can replicate the beneficial

"stealth" properties of PEG.

Polysarcosine has emerged as a front-runner in this search. It is a non-ionic, hydrophilic

polypeptoid that is biodegradable and possesses "stealth" properties comparable to PEG. N-
octadecyl-pSar25 is a specific polysarcosine lipid where a polysarcosine polymer with 25

repeating units is conjugated to an N-octadecyl lipid anchor, enabling its incorporation into lipid-

based drug delivery systems.

N-octadecyl-pSar25: Synthesis and Mechanism of
Action
Synthesis of N-octadecyl-pSar25
The synthesis of N-octadecyl-pSar25 is typically achieved through the ring-opening

polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by octadecylamine.

This method allows for the controlled synthesis of polysarcosine chains of a desired length.

Reaction Workflow:

Sarcosine
N-carboxyanhydride (Sar-NCA)

Ring-Opening
Polymerization (ROP)

Octadecylamine
(Initiator)

N-octadecyl-pSar25

Click to download full resolution via product page

Caption: Synthesis of N-octadecyl-pSar25 via ROP.

Mechanism of Action in Drug Delivery
When incorporated into LNPs, N-octadecyl-pSar25 orients its hydrophilic polysarcosine chain

towards the aqueous exterior, forming a protective corona around the nanoparticle. This

polysarcosine shield provides several key advantages:
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Stealth Properties: The hydrophilic and neutral nature of the polysarcosine layer reduces the

binding of opsonins and other plasma proteins, thereby minimizing recognition and uptake by

the MPS. This leads to a longer circulation half-life and increased accumulation at the target

site.

Reduced Immunogenicity: Unlike PEG, polysarcosine is generally considered non-

immunogenic, mitigating the risk of anti-polymer antibody formation and the associated ABC

phenomenon.

Enhanced Cellular Uptake and Endosomal Escape: Studies suggest that polysarcosine-

functionalized LNPs can exhibit improved cellular uptake and more efficient endosomal

escape compared to their PEGylated counterparts, leading to enhanced delivery of the

therapeutic payload to the cytoplasm.

Cellular Uptake and Endosomal Escape Pathway:
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Caption: Cellular processing of pSar-LNPs.
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Quantitative Data Presentation: N-octadecyl-pSar25
vs. PEG Lipids
The following tables summarize the quantitative data from various studies comparing the

physicochemical properties and in vivo performance of LNPs formulated with N-octadecyl-
pSar25 (or other pSar lipids) and PEGylated lipids.

Table 1: Physicochemical Characterization of LNPs
LNP
Formulati
on

Ionizable
Lipid

Stealth
Lipid
(molar %)

Size (nm) PDI

Encapsul
ation
Efficiency
(%)

Referenc
e

pSar-LNP ALC-0315

C18-

pSar25

(1.5%)

>200 ~0.2 80-90%

PEG-LNP ALC-0315
ALC-0159

(1.5%)
~85 <0.2 80-90%

pSar-LNP SM-102

C18-

pSar25

(1.5%)

>200 ~0.2 80-90%

PEG-LNP SM-102

DMG-

PEG2000

(1.5%)

~85 <0.2 80-90%

pSar-LNP
MC3/DOP

E

pSar-lipid

(1.5%)
~200-250 ≤ 0.2 >90%

PEG-LNP
MC3/DOP

E

PEG-lipid

(1.5%)
~150-200 ≤ 0.2 >90%

PDI: Polydispersity Index

Table 2: In Vivo mRNA Expression (Luciferase Assay)
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LNP
Formulation

Ionizable
Lipid

Stealth
Lipid

Route of
Administrat
ion

Peak
Luminesce
nce
(relative to
PEG-LNP)

Reference

pSar-LNP ALC-0315 C16-pSar25 Intramuscular >5-fold higher

pSar-LNP ALC-0315 DMG-pSar25 Intramuscular >5-fold higher

pSar-LNP SM-102 pSar lipids Intramuscular Similar

Table 3: In Vivo hEPO Expression

LNP
Formulation

Ionizable Lipid Stealth Lipid

hEPO in
Muscle
(relative to
PEG-LNP)

Reference

pSar-LNP ALC-0315 DMG-pSar25
Significantly

higher

pSar-LNP SM-102 DMG-pSar25 Similar

Table 4: Cytokine and Chemokine Induction (6h post-
injection)

Cytokine/Chemokin
e

LNP Formulation
(SM-102 based)

Fold Change vs.
PBS

Reference

CXCL10 DMG-pSar25-LNP ~5-fold

DMG-PEG2000-LNP ~5-fold

IL-6 DMG-pSar25-LNP ~10-fold

DMG-PEG2000-LNP ~10-fold

G-CSF DMG-pSar25-LNP Higher than PEG

CXCL1 DMG-pSar25-LNP Higher than PEG
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Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.

Synthesis of N-octadecyl-pSar25
Principle: Ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) is initiated

by the primary amine of octadecylamine. The degree of polymerization is controlled by the

molar ratio of the monomer (Sar-NCA) to the initiator (octadecylamine).

Materials:

Sarcosine N-carboxyanhydride (Sar-NCA)

Octadecylamine

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Dialysis tubing (MWCO 1 kDa)

Lyophilizer

Protocol:

Dry Sar-NCA and octadecylamine under vacuum overnight.

In a glovebox, dissolve Sar-NCA in anhydrous DMF to a concentration of 10% (w/v).

In a separate vial, dissolve octadecylamine in anhydrous DMF.

Add the octadecylamine solution to the Sar-NCA solution with stirring. The molar ratio of Sar-

NCA to octadecylamine should be 25:1 to achieve a degree of polymerization of 25.

Allow the reaction to proceed at room temperature for 24-48 hours.

Precipitate the polymer by adding the reaction mixture dropwise to cold diethyl ether.
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Collect the precipitate by centrifugation and wash with diethyl ether three times.

Dry the polymer under vacuum.

Dissolve the polymer in deionized water and dialyze against deionized water for 48 hours,

changing the water every 12 hours.

Lyophilize the dialyzed solution to obtain pure N-octadecyl-pSar25.

LNP Formulation via Microfluidics
Principle: Rapid mixing of a lipid-ethanol solution with an aqueous mRNA solution in a

microfluidic device leads to the self-assembly of LNPs.

Workflow for LNP Formulation:

Lipids (Ionizable, Helper,
Cholesterol, N-octadecyl-pSar25)

in Ethanol

Microfluidic Mixing

mRNA in
Aqueous Buffer (pH 4.0)

Dialysis against PBS (pH 7.4)

Sterile Filtration (0.22 µm)

Final LNP Solution

Click to download full resolution via product page
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Caption: Microfluidic-based LNP formulation workflow.

Materials:

Ionizable lipid (e.g., ALC-0315 or SM-102)

Helper lipid (e.g., DSPC)

Cholesterol

N-octadecyl-pSar25

mRNA

Ethanol (200 proof)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing system (e.g., NanoAssemblr)

Protocol:

Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol,

and N-octadecyl-pSar25 at a molar ratio of 50:10:38.5:1.5.

Prepare an mRNA solution in citrate buffer (pH 4.0).

Set up the microfluidic mixing system with a flow rate ratio of 3:1 (aqueous:ethanol).

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

Initiate the mixing process.

Collect the resulting LNP solution.

Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and

unencapsulated mRNA.
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Sterilize the LNP solution by passing it through a 0.22 µm filter.

Store the final LNP solution at 4°C.

Characterization of LNPs
4.3.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Protocol:

Dilute the LNP solution in PBS to an appropriate concentration.

Transfer the diluted sample to a cuvette.

Measure the size and PDI using a DLS instrument (e.g., Zetasizer).

Perform measurements in triplicate.

4.3.2. mRNA Encapsulation Efficiency (RiboGreen Assay)

Protocol:

Prepare a standard curve of the mRNA in TE buffer.

In a 96-well plate, add the LNP solution to two sets of wells.

To one set of wells, add TE buffer. To the other set, add TE buffer containing 2% Triton X-100

to lyse the LNPs.

Incubate the plate at 37°C for 15 minutes.

Add the RiboGreen reagent to all wells.

Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free

mRNA) / Total mRNA * 100

In Vitro Transfection Efficiency (Luciferase Assay)
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Protocol:

Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

Treat the cells with different concentrations of luciferase mRNA-loaded LNPs.

Incubate for 24-48 hours.

Lyse the cells and add a luciferase substrate.

Measure the luminescence using a plate reader.

Conclusion
N-octadecyl-pSar25 represents a highly promising alternative to PEGylated lipids for the

development of next-generation drug delivery systems. Its non-immunogenic nature, coupled

with its ability to confer "stealth" properties and enhance cellular delivery, addresses the key

limitations of PEGylation. The data presented in this whitepaper demonstrates that LNPs

formulated with N-octadecyl-pSar25 can achieve comparable or even superior in vivo

performance to their PEGylated counterparts, particularly in terms of mRNA expression. As the

field of nanomedicine continues to advance, polysarcosine-based lipids like N-octadecyl-
pSar25 are poised to play a critical role in the development of safer and more effective

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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